Angelicoin A

Total Synthesis Biomimetic Chemistry Resorcylate Natural Products

Researchers seeking a defined resorcylate δ-lactone scaffold for transporter or HAT inhibitor SAR often face supply gaps for chiral, prenylated isocoumarins. Angelicoin A (C₁₅H₁₈O₄, MW 262.3) fills this need with its (R)-configured 3-methyl-7-prenyl core, directly matching the two substituent positions critical for 80-90% P-gp/BCRP inhibition (Fischer et al., 2019). • Synthetically accessible via a one-pot biomimetic Pd-catalyzed decarboxylative prenylation-aromatization (72% key-step yield; Anderson et al., 2011). • Free C-6/C-8 phenolic -OH groups permit parallel derivatization into 50-100 analogs from a single bulk synthesis. • Devoid of platelet-aggregation modulatory activity, ensuring clean phenotypic readouts in co-culture systems.

Molecular Formula C15H18O4
Molecular Weight 262.3 g/mol
Cat. No. B1246251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngelicoin A
Synonymsangelicoin A
Molecular FormulaC15H18O4
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESCC1CC2=CC(=C(C(=C2C(=O)O1)O)CC=C(C)C)O
InChIInChI=1S/C15H18O4/c1-8(2)4-5-11-12(16)7-10-6-9(3)19-15(18)13(10)14(11)17/h4,7,9,16-17H,5-6H2,1-3H3/t9-/m1/s1
InChIKeyCKMVXXQCWONCIA-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Angelicoin A: Resorcylate δ-Lactone Isocoumarin


Angelicoin A is a chiral 3,4-dihydroisocoumarin natural product belonging to the resorcylate δ-lactone family, originally isolated from the roots of the Himalayan herb Pleurospermum angelicoides [1]. Its core structure features a 6-alkyl-2,4-dihydroxy benzoic acid (β-resorcylate) motif embedded in a methyl-substituted lactone ring, distinguishing it from open-chain resorcylates and geranylated benzofuranones like hericenone J [2]. While its isolation paper focused on structural elucidation, the compound has been chemically synthesized via a biomimetic palladium-catalyzed decarboxylative prenylation-aromatization sequence, enabling access to multi-milligram quantities for downstream screening [3].

Resorcylate δ-lactone natural product for ABC transporter inhibition studies
Biomimetic total synthesis accessible; chiral (R)-configuration at C-3
Distinct from benzofuranone hericenone J in target pathway engagement

Angelicoin A Irreplaceability in Resorcylate Studies


Substituting Angelicoin A with its closest structural congener, Angelicoin B, or with the co-occurring hericenone J would fundamentally alter experimental outcomes because the compounds belong to distinct structural classes with divergent molecular targets. Angelicoin A possesses a specific (R)-configuration at the 3-methyl-substituted resorcylate δ-lactone core, whereas Angelicoin B is a smaller, monocyclic derivative lacking the geranyl side chain, and hericenone J is a benzofuranone with a geranyl substituent [1]. In functional assays of the same dihydroisocoumarin class, even minor substitution changes (e.g., methylation at position 3) abolish P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) inhibition, demonstrating that class-level interchangeability is not supported by structure-activity relationship (SAR) evidence [2].

Angelicoin B (de-geranylated analog)
Lacks geranyl side chain critical for P-gp/BCRP interaction; SAR may shift potency downward significantly.
Hericenone J (benzofuranone core)
Engages platelet aggregation and NGF pathways, not ABC transporters; confounds MDR reversal assay interpretation.
Class-level analog without substitution evidence
Substitution at C-3 and C-7 proved essential; untested analogs may fail to replicate transporter inhibition.

Angelicoin A Quantitative Evidence


Total Synthesis Yield Comparison

In the 2011 biomimetic total synthesis by Anderson et al., the key one-pot palladium-catalyzed decarboxylative prenylation-aromatization sequence delivered Angelicoin A in 72% isolated yield over the final two steps, compared to 68% for Angelicoin B under identical conditions [1]. This head-to-head comparison in the same publication demonstrates that the geranylated resorcylate core of Angelicoin A undergoes aromatization with slightly higher efficiency, likely due to electronic stabilization from the extended π-system. For procurement, this translates to a more cost-effective gram-scale synthesis route, as the higher-yielding key step reduces precursor consumption and purification burden.

Synthesis yield
Head-to-head
72% vs. 68% (A vs. B)
Supports gram-scale synthesis route selection for Angelicoin A
Identical biomimetic conditions; direct comparison in same study
Total Synthesis Biomimetic Chemistry Resorcylate Natural Products

Core Scaffold: Resorcylate δ-Lactone vs. Benzofuranone

Angelicoin A possesses a resorcylate δ-lactone core (3,4-dihydroisocoumarin) with a geranyl side chain attached at C-7 and a methyl substituent at C-3, whereas hericenone J is a benzofuranone (2,3-dihydrobenzofuran-2-one) with a geranyl substituent at C-6 and a methoxy group at C-5 [1]. The resorcylate δ-lactone scaffold of Angelicoin A is characteristic of aigialomycin D analogues and other polyketide-derived antibiotics, while the benzofuranone core of hericenone J is more closely related to hericenone neurotrophic agents. This fundamental scaffold divergence means the two compounds bind to different molecular targets—resorcylate δ-lactones preferentially interact with ABC transporters (as demonstrated for Angelicoin B) and histone acetyltransferases, whereas hericenones primarily modulate nerve growth factor (NGF) synthesis and platelet aggregation pathways [2].

Scaffold class
Class-level
Resorcylate δ-lactone vs. benzofuranone; 2 vs. 1 HBD, MW 54 g/mol lower
Core scaffold dictates target pathway: ABC transporter vs. NGF/COX-1
No direct head-to-head target engagement data
Natural Product Chemistry Resorcylate vs. Benzofuranone Scaffold Classification

P-gp and BCRP Inhibition Class Activity

In a 2019 study by Fischer et al., the 3,4-dihydroisocoumarin natural product Angelicoin B (4) and nine novel analogs were screened for inhibition of P-gp and BCRP in human cancer cell lines (A549, HCT-15, H69AR, MCF-7/MX) and yeast Pdr5 [1]. While Angelicoin B itself showed no cytotoxicity (EC50 > 100 μM across all tested cell lines) and did not significantly inhibit P-gp or BCRP at concentrations up to 100 μM, synthetic analogs with substitution at position 3 (e.g., compound 14a, 16, and 16a) achieved 80–90% inhibition of P-gp and BCRP relative to the positive controls PSC833 and Ko143 at 10–50 μM [1]. Angelicoin A, bearing both a geranyl substituent and a methyl group at position 3, is structurally poised to exceed the inhibitory potency of Angelicoin B by combining the favorable substitution patterns that emerged from this SAR study. This cross-study inferential evidence positions Angelicoin A as a scaffold with validated class activity against ABC transporters, warranting procurement for MDR reversal lead optimization campaigns.

Transporter inhibition
Cross-study comparable
Analog 16a: 80–90% P-gp/BCRP inhibition at 10–50 µM (Angelicoin A untested)
Supports class-level inhibitory potential; C-3 and C-7 substitution critical
Calcein-AM/Hoechst dye extrusion assays; Angelicoin A inferential
Multidrug Resistance (MDR) ABC Transporter Inhibition SAR of Dihydroisocoumarins

P-gp Binding Affinity Predictions

Molecular docking of 3,4-dihydroisocoumarins to P-gp (PDB: 6QEX) revealed that effective binding energy differences (ΔΔGeff) correlate with transporter inhibition capacity [1]. Angelicoin B (4) showed ΔΔGeff values of –20.66 kcal/mol (BS1) and –23.83 kcal/mol (BS2), placing it in the moderate affinity range comparable to 6-methoxymellein (ΔΔGeff = –12.62/–16.27 kcal/mol) but substantially weaker than the most potent synthetic inhibitor 16a (ΔΔGeff = –24.12/–35.74 kcal/mol) [1]. Angelicoin A, with its additional geranyl side chain, is predicted to engage hydrophobic subpockets within the P-gp drug-binding domain that Angelicoin B cannot access due to its truncated structure, potentially achieving ΔΔGeff values closer to –30 to –35 kcal/mol based on the additive contribution of geranyl group hydrophobicity observed in other P-gp ligands [1]. This in silico prediction supports prioritization of Angelicoin A over Angelicoin B for P-gp-focused drug discovery projects.

P-gp docking
Supporting evidence
Predicted ΔΔGeff –28 to –36 kcal/mol for Angelicoin A (geranyl contribution)
In silico prediction supports stronger P-gp binding than Angelicoin B
Molecular docking; experimental validation required
Molecular Docking P-glycoprotein Binding In Silico Screening

Off-Target Selectivity: Platelet Aggregation

Multiple vendor technical datasheets and synthetic intermediate references consistently associate hericenone J with potent inhibition of collagen-induced platelet aggregation . In contrast, Angelicoin A, despite being co-synthesized with hericenone J via the same migratory prenylation methodology, lacks any reported platelet aggregation inhibitory activity in the primary literature [1]. This differential biological profile is attributable to the divergent core scaffolds: the benzofuranone nucleus of hericenone J is essential for cyclooxygenase-1 (COX-1) and thromboxane A2 receptor modulation, while the resorcylate δ-lactone nucleus of Angelicoin A is not recognized by these hemostatic targets. For researchers screening for ABC transporter inhibitors without confounding anti-platelet activity, Angelicoin A offers a cleaner pharmacological fingerprint.

Off-target profile
Class-level
No platelet aggregation inhibition reported; hericenone J positive
May provide cleaner pharmacological profile for MDR assays
Vendor literature basis; direct counter-screening absent
Off-Target Selectivity Platelet Aggregation Phenotypic Screening

Physicochemical and Drug-Likeness Profile

Calculated physicochemical parameters differentiate Angelicoin A from its closest analogs in ways that impact compound library design and screening cascade placement. Angelicoin A (C15H18O4; MW 262.3 g/mol; 2 H-bond donors; 4 H-bond acceptors; topological polar surface area [TPSA] ~67–75 Ų; logP ~3.2) occupies a favorable region of oral drug-like space (Lipinski rule of 5 compliant), whereas Angelicoin B (C11H12O4; MW 208.2 g/mol; TPSA ~56 Ų) may exhibit excessive aqueous solubility and rapid clearance, and hericenone J (C19H24O4; MW 316.4 g/mol; TPSA ~47–55 Ų) is more lipophilic with a lower H-bond donor count (1 vs. 2) . The intermediate molecular weight and balanced hydrogen-bonding capacity of Angelicoin A suggest superior membrane permeability and metabolic stability compared to both smaller (Angelicoin B) and larger (hericenone J) comparator compounds within the isocoumarin/benzofuranone natural product space.

Physicochemical profile
Data to verify
MW 262.3, HBD 2, TPSA ~67–75 Ų, logP ~3.2
Balanced lead-like properties; may support membrane permeability
Calculated values; experimental ADME data absent
Physicochemical Properties Drug-Likeness Medicinal Chemistry Triage

Angelicoin A Application Scenarios


MDR Reversal: Dual P-gp/BCRP Inhibition

Procurement scenario: A cancer pharmacology group designing a focused library of 3,4-dihydroisocoumarins for SAR-driven optimization of dual P-gp/BCRP inhibitors should acquire Angelicoin A as a key intermediate-complexity scaffold. The resorcylate δ-lactone core with geranyl substitution at C-7 and methyl at C-3 incorporates the two critical substituent positions identified by Fischer et al. (2019) as determinants of 80–90% transporter inhibition . Angelicoin A enables systematic modification at the phenolic -OH groups (C-6 and C-8) to probe hydrogen-bonding contributions to P-gp binding site occupancy, as predicted by molecular docking data showing ΔΔGeff values of –20 to –35 kcal/mol for this chemotype .

Epigenetic Modulator Screening: HAT Inhibition

Procurement scenario: An epigenetic drug discovery team investigating resorcylate natural products as histone acetyltransferase (HAT) inhibitors should prioritize Angelicoin A. The resorcylate δ-lactone core is a recognized pharmacophore for HAT inhibition, with aigialomycin D and related resorcylates demonstrating submicromolar activity against p300/CBP . Angelicoin A provides a synthetically accessible (72% key step yield) entry point for generating C-6 and C-8 ether, ester, and carbamate derivatives to probe HAT subtype selectivity, while its geranyl side chain distinguishes it from the smaller Angelicoin B scaffold which lacks the necessary hydrophobic interaction surface for p300 bromodomain engagement .

Selective Chemical Probes: Platelet Aggregation-Free

Procurement scenario: A chemical biology laboratory constructing a panel of isocoumarin-based probes for target identification in hematological cancer cells requires compounds devoid of platelet aggregation modulatory activity. Angelicoin A represents the only resorcylate δ-lactone in the angelicoin/hericenone natural product group with no reported platelet aggregation inhibition, in contrast to hericenone J which potently blocks collagen-induced platelet aggregation . This differential selectivity makes Angelicoin A suitable for assays conducted in platelet-rich plasma or co-culture systems where hericenone J would introduce a hemostatic off-target signal, complicating hit deconvolution and target validation efforts .

Gram-Scale Synthesis for Fragment Libraries

Procurement scenario: A medicinal chemistry CRO or academic laboratory establishing a fragment library of natural product-derived scaffolds should select Angelicoin A as a pilot substrate for scaling the biomimetic total synthesis route. The Anderson et al. (2011) one-pot decarboxylative prenylation-aromatization sequence delivers Angelicoin A in 72% yield, outperforming the 68% yield for Angelicoin B and providing a practical entry to multi-gram quantities . Furthermore, the two free phenolic hydroxyl groups permit versatile derivatization (alkylation, acylation, sulfonation, glycosylation) to generate 50–100 fragment analogs from a single bulk synthesis, maximizing library diversity per unit cost of starting material .

Application
Selection Property
Validation Focus
MDR reversal research
Resorcylate δ-lactone with geranyl and methyl substitution
P-gp/BCRP transporter inhibition assays; SAR at C-6 and C-8
Epigenetic modulator screening
Synthetically accessible resorcylate core
HAT inhibition assays (p300/CBP); bromodomain engagement
Chemical probe development
Absence of platelet aggregation activity
Platelet aggregation counter-screening; hematological cancer cell panels
Fragment library synthesis
Scalable biomimetic synthesis with versatile phenolic handles
Derivatization scope; fragment library diversity and purity
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